molecular formula C16H15F3N2OS B2548097 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207002-23-0

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2548097
CAS No.: 1207002-23-0
M. Wt: 340.36
InChI Key: XHZAHBQJVQJKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by two distinct structural motifs:

  • 3-(Trifluoromethyl)phenyl group: The trifluoromethyl (-CF₃) substituent is a hallmark of medicinal chemistry, improving lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZAHBQJVQJKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Core Synthesis

Cyclopropanation of Thiophene-Substituted Alkenes

The 1-(thiophen-2-yl)cyclopropyl group is synthesized via cyclopropanation of thiophene-functionalized alkenes. Two primary methods dominate:

Simmons-Smith Reaction
Using diiodomethane (CH$$2$$I$$2$$) and a zinc-copper (Zn-Cu) couple, cyclopropanation proceeds via a carbene transfer mechanism. For example, thiophene-2-vinyl derivatives react under mild conditions (-10°C to 25°C) to yield cyclopropanes with 70–85% efficiency. This method avoids transition metals, making it suitable for electron-rich heterocycles like thiophene.

Sulfonium Ylide-Mediated Cyclopropanation
Unstabilized sulfonium ylides (e.g., trimethylsulfoxonium iodide) enable cyclopropanation at low temperatures (-78°C to 0°C). This approach achieves diastereoselectivity >95% for trisubstituted cyclopropanes. However, thiophene’s electron-rich nature may necessitate longer reaction times (12–24 hrs) compared to non-heterocyclic alkenes.

Table 1: Cyclopropanation Method Comparison
Method Reagents Yield (%) Diastereoselectivity
Simmons-Smith CH$$2$$I$$2$$, Zn-Cu 70–85 N/A
Sulfonium Ylide Me$$_3$$SOI, NaH 60–75 >95%
Metal-Catalyzed Cu(OTf)$$_2$$, Trifluorodiazoethane 80–90 90–99% ee

Aminomethyl Functionalization

Gabriel Synthesis for Cyclopropylmethylamine

The cyclopropane intermediate is converted to 1-(thiophen-2-yl)cyclopropyl)methylamine via Gabriel synthesis:

  • Bromination : Treat cyclopropane with N-bromosuccinimide (NBS) to introduce a bromomethyl group.
  • Phthalimide Substitution : React with potassium phthalimide in DMF (80°C, 6 hrs).
  • Hydrazinolysis : Cleave phthalimide using hydrazine hydrate (reflux, 4 hrs), yielding the primary amine (75–82% overall).

Reductive Amination

Alternative routes employ reductive amination of cyclopropanecarbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol (pH 6–7, 25°C). This method achieves 65–70% yield but requires careful pH control to avoid cyclopropane ring opening.

Urea Bond Formation

Phosgene-Mediated Coupling

Reacting 3-(trifluoromethyl)aniline with phosgene (COCl$$_2$$) generates the corresponding isocyanate, which couples with 1-(thiophen-2-yl)cyclopropyl)methylamine. Typical conditions include:

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to 25°C
  • Base : Triethylamine (Et$$_3$$N)
    Yields range from 65–78%, but phosgene’s toxicity limits scalability.

Iron-Catalyzed Dehydrogenative Coupling

Iron(III) acetylacetonate (Fe(acac)$$_3$$) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables urea synthesis from amines and carbon monoxide (CO). Key parameters:

  • Catalyst Loading : 0.5–1 mol% Fe(acac)$$_3$$
  • Temperature : 120°C
  • Time : 16 hrs
    This method achieves turnover numbers (TON) up to 170 and yields of 85%, offering a greener alternative.
Table 2: Urea Formation Optimization
Method Catalyst Yield (%) TON
Phosgene None 65–78 N/A
Iron-Catalyzed Fe(acac)$$_3$$ 85 170
Carbodiimide Coupling EDCl/HOBt 70–75 N/A

Industrial-Scale Production

Continuous Flow Cyclopropanation

Adopting continuous flow reactors enhances cyclopropanation efficiency:

  • Residence Time : 2–5 mins
  • Temperature Control : ±1°C precision
  • Output : 1–5 kg/hr with >90% purity.

Crystallization Purification

Urea derivatives are purified via antisolvent crystallization using ethyl acetate/heptane mixtures. This step removes bis-urea byproducts and achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the significant applications of this compound is its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV plays a crucial role in glucose metabolism, and its inhibition is beneficial in managing type 2 diabetes mellitus. Research has demonstrated that compounds with similar structural features exhibit potent inhibitory activity against DPP-IV, making them valuable in developing antidiabetic therapies .

Urease Inhibition

Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Compounds with a thiourea skeleton have been identified as effective urease inhibitors. The compound under discussion may share similar properties, enhancing its potential as a therapeutic agent against urease-related disorders .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, which can be attributed to its unique structural components, such as the thiophene ring. Studies have shown that related compounds demonstrate significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

This table highlights the antimicrobial efficacy of the compound, indicating its potential as a therapeutic agent against infections.

Antifungal Activity

In addition to antibacterial properties, the compound may also exhibit antifungal activity. Related compounds have shown effectiveness against fungal strains, suggesting that this compound could be developed into antifungal agents.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

These findings suggest that the compound could serve as a basis for developing new anticancer agents.

Case Studies

Several case studies have explored the biological activity of compounds similar to this one:

  • Antimicrobial Efficacy Study : This study evaluated the antimicrobial effects of various urea derivatives against common pathogens, confirming the broad-spectrum antibacterial activity of thiophene-containing compounds.
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects on human cancer cell lines, reporting significant cytotoxicity against lung and skin cancer cells.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity: The target compound’s thiophene-cyclopropylmethyl group distinguishes it from analogs with thiazol-piperazinyl (e.g., 11e) or aliphatic chains (e.g., 27).
  • Trifluoromethyl Phenyl Group : Shared with 11e and 27, this group enhances lipophilicity and resistance to oxidative metabolism .
  • Synthetic Yields : Analogs in and exhibit high yields (80–96%), suggesting efficient synthetic routes for urea derivatives. The target compound’s synthesis may follow similar protocols.

Functional and Pharmacological Implications

Electronic and Steric Effects
  • Thiophene vs. Thiazole/Phenyl : The thiophene ring in the target compound offers distinct electronic properties compared to thiazole (in 11e) or fluorinated phenyl (in 27). Thiophene’s lower electronegativity may reduce dipole interactions but enhance π-stacking .
  • Cyclopropane vs.

Biological Activity

The compound 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique combination of a thiophene ring, a cyclopropyl group, and a trifluoromethyl-substituted phenyl urea moiety. The structural attributes contribute to its distinct electronic properties, enhancing its interaction with biological targets.

Structural Feature Description
Thiophene RingEnhances electron delocalization, potentially influencing receptor binding.
Cyclopropyl GroupProvides steric hindrance, which may affect biological activity.
Trifluoromethyl GroupIncreases lipophilicity and may enhance binding affinity to certain targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

  • Mechanism of Action : The antimicrobial effect is believed to arise from the compound's ability to interact with specific enzymes or receptors involved in microbial metabolism. For instance, its derivatives have been shown to inhibit key enzymes in fatty acid biosynthesis pathways in bacteria such as Escherichia coli and Mycobacterium tuberculosis .

Anticancer Activity

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cellular signaling pathways.

  • Case Study : A study focused on the synthesis and evaluation of similar urea derivatives found that certain analogs exhibited significant cytotoxic effects against various cancer cell lines . These effects were attributed to the compound's ability to disrupt critical cellular processes, leading to cell death.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. Key findings include:

  • Optimization for Antimicrobial Activity : Modifications to the urea moiety have been shown to enhance solubility and selectivity against target pathogens while reducing cytotoxicity .
  • In Vitro Studies : Various derivatives have been tested for their minimum inhibitory concentration (MIC) against a range of microbial strains, revealing promising results for future drug development .
  • Mechanistic Insights : Molecular docking studies indicate that these compounds bind effectively to target enzymes, providing insights into their mechanism of action .

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea with high yield and purity?

The synthesis involves multi-step processes, including cyclopropane ring formation and urea linkage assembly. A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is critical for constructing the thiophene-cyclopropyl core, as demonstrated in analogous compounds . Subsequent steps include:

  • Functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or cross-coupling reactions.
  • Urea formation : React the amine intermediate with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions.
  • Purification : Use column chromatography or preparative HPLC to isolate the product, with purity confirmed by NMR (>95%) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl, thiophene, and urea moieties. For example, cyclopropyl protons appear as distinct multiplets at δ 0.8–1.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C₁₆H₁₄F₃N₂OS: 339.0821).
  • Infrared (IR) spectroscopy : Urea carbonyl stretches are observed at ~1640–1680 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the urea group or cyclopropane ring oxidation .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano or altering the cyclopropane ring size) and compare bioactivity .
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, IC₅₀ values for related urea derivatives range from 0.5–10 µM in kinase inhibition assays .
  • Data analysis : Apply multivariate regression models to correlate substituent electronic properties (Hammett σ values) with activity .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets). The trifluoromethyl group enhances hydrophobic interactions in docking scores .
  • ADME prediction : SwissADME or pkCSM estimates logP (~3.5) and bioavailability (%F = 60–70%), guiding in vivo studies .
  • MD simulations : Assess urea linkage flexibility in aqueous environments using GROMACS .

Q. How should in vivo pharmacokinetic studies be structured to evaluate therapeutic potential?

  • Dosing : Administer 10 mg/kg intravenously (IV) or orally (PO) in rodent models. Plasma samples are collected at 0.5, 2, 6, and 24 hours post-dose.
  • Analytical methods : Quantify compound levels via LC-MS/MS (LLOQ = 1 ng/mL). For related compounds, t₁/₂ = 4–6 hours and Vd = 1.5 L/kg .
  • Metabolite ID : Use high-resolution MS to detect oxidative metabolites (e.g., sulfoxidation of the thiophene ring) .

Q. What experimental approaches resolve contradictory bioactivity data across studies?

  • Assay validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from differing cell lines (HEK293 vs. HeLa) .
  • Off-target screening : Use BioMAP panels to identify unintended interactions (e.g., GPCR binding).
  • Crystallography : Solve co-crystal structures to confirm binding modes (e.g., compare with PDB 4ZBI for urea-based inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.